molecular formula C20H21N3O4 B2364497 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941902-43-8

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2364497
CAS No.: 941902-43-8
M. Wt: 367.405
InChI Key: XEXRIALDPBIBLC-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the indole moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling of the two moieties: The benzo[d][1,3]dioxole and indole moieties are then coupled using a suitable linker, such as a urea group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d][1,3]dioxole or indole moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be compared with other similar compounds, such as:

    1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may affect its biological activity and chemical properties.

    1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-25-9-8-23-12-16(15-4-2-3-5-17(15)23)22-20(24)21-11-14-6-7-18-19(10-14)27-13-26-18/h2-7,10,12H,8-9,11,13H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXRIALDPBIBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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